Etilevodopa - 37178-37-3

Etilevodopa

Catalog Number: EVT-267909
CAS Number: 37178-37-3
Molecular Formula: C11H15NO4
Molecular Weight: 225.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Etilevodopa is a highly soluble prodrug of levodopa [, , ]. As a prodrug, it is designed to be converted to levodopa in the body [, ]. Etilevodopa's significance in scientific research stems from its potential to address limitations associated with levodopa administration, particularly in the context of Parkinson's disease (PD) [, ].

Future Directions
  • Optimizing Treatment Strategies for Motor Fluctuations in PD: While initial clinical trials have shown mixed results regarding etilevodopa's superiority over levodopa in managing motor fluctuations, further research exploring optimized dosing regimens and patient selection criteria is warranted [, ].

  • Investigating Etilevodopa's Potential in Myopia Treatment: Promising preclinical findings regarding its ocular penetration and safety warrant further investigation in clinical trials to determine its efficacy as a myopia treatment [].

Levodopa

Compound Description: Levodopa, also known as L-DOPA, is a naturally occurring amino acid and a precursor to dopamine. It is the gold standard treatment for Parkinson's disease (PD) due to its ability to cross the blood-brain barrier and be converted to dopamine in the brain, thus replenishing the depleted dopamine levels in PD patients. [, , , , , , ]

Relevance: Levodopa is the parent compound of Etilevodopa. Etilevodopa is an ethyl ester prodrug of levodopa designed to overcome some limitations of levodopa therapy, particularly related to its absorption and onset of action. [, , ] Etilevodopa exhibits greater gastric solubility and is rapidly converted to levodopa in the body. [, ]

Carbidopa

Compound Description: Carbidopa is a decarboxylase inhibitor that does not cross the blood-brain barrier. It is often co-administered with levodopa to prevent the premature conversion of levodopa to dopamine in the peripheral circulation, allowing more levodopa to reach the brain. [, , ]

Relevance: Carbidopa is frequently co-formulated with both levodopa and Etilevodopa to enhance their effectiveness. The combination allows for lower doses of levodopa or Etilevodopa to be used, reducing side effects while maintaining therapeutic efficacy. [, , ]

Dopamine

Compound Description: Dopamine is a neurotransmitter that plays a crucial role in motor control, motivation, reward, and various other brain functions. In Parkinson's disease, dopamine-producing neurons in the brain progressively degenerate, leading to dopamine deficiency and the characteristic motor symptoms of the disease. [, ]

Relevance: Both levodopa and Etilevodopa exert their therapeutic effects in PD by increasing dopamine levels in the brain. Levodopa is a direct precursor to dopamine, while Etilevodopa is metabolized into levodopa, which then converts to dopamine. [, , , ]

Melevodopa

Compound Description: Melevodopa is a methyl ester prodrug of levodopa, similar in concept to Etilevodopa. It is designed for improved pharmacokinetic properties, aiming to enhance levodopa delivery to the brain. []

Bromocriptine, Cabergoline, Lysuride, Pramipexole

Compound Description: These compounds are all dopamine agonists, meaning they mimic the action of dopamine in the brain. They are used in the treatment of Parkinson's disease to stimulate dopamine receptors and compensate for the loss of endogenous dopamine. []

Relevance: While structurally distinct from Etilevodopa, these dopamine agonists share a therapeutic target with both Etilevodopa and levodopa: the dopaminergic system. These drugs represent alternative approaches to increasing dopaminergic activity in the brain of PD patients. []

Source and Classification

Etilevodopa, also known as L-DOPA ethyl ester, is a chemical compound derived from levodopa, a well-known medication used primarily in the treatment of Parkinson's disease. This compound belongs to the class of dopaminergic agents and functions as a prodrug of levodopa. The ethyl ester modification enhances its pharmacokinetic properties, including solubility and bioavailability, making it a significant compound in therapeutic applications related to dopamine synthesis in the brain.

Synthesis Analysis

The synthesis of etilevodopa can be achieved through the esterification of levodopa with ethanol in the presence of an acid catalyst. A notable method is described in a patent that outlines the Milman process, which involves several steps:

  1. Reaction Setup: Levodopa is reacted with ethanol, typically using thionyl chloride or an acid catalyst to facilitate the formation of the ethyl ester.
  2. Crude Product Formation: The reaction yields crude L-DOPA ethyl ester hydrochloride.
  3. Volatile Removal: Volatiles are removed through vacuum distillation, concentrating the product.
  4. pH Adjustment: The solution is adjusted to a pH between 6.0 and 7.0 using a suitable base.
  5. Extraction: The solution is extracted with a suitable solvent containing an antioxidant to isolate the free base form of etilevodopa.
  6. Recrystallization: The crude product is recrystallized from a second solvent to yield a pure, crystalline form of etilevodopa .
Molecular Structure Analysis

Etilevodopa has a molecular formula of C10_{10}H13_{13}N1_{1}O4_{4} and a molecular weight of approximately 213.22 g/mol. Its structure consists of a phenolic hydroxyl group, an amino group, and an ethyl ester functional group. The presence of these functional groups is critical for its activity as they influence both its solubility and its ability to cross biological membranes.

  • Structural Features:
    • The ethyl group enhances lipophilicity.
    • The hydroxyl and amino groups are essential for interaction with biological targets.
Chemical Reactions Analysis

Etilevodopa undergoes several key chemical reactions:

  • Hydrolysis: In vivo, etilevodopa is rapidly hydrolyzed by esterases in the gastrointestinal tract, releasing levodopa.
  • Oxidation: It can be oxidized to form quinone derivatives under certain conditions.
  • Reduction: Reduction reactions can convert etilevodopa back to its corresponding alcohol form.
  • Substitution: Nucleophilic substitution reactions can occur at the ester bond, leading to various derivatives .

These reactions are significant for understanding the compound's stability and reactivity under physiological conditions.

Mechanism of Action

Etilevodopa acts as a prodrug that is converted into levodopa upon administration. The mechanism involves:

  1. Hydrolysis by Esterases: Once ingested, etilevodopa is hydrolyzed by esterases in the gastrointestinal tract to release levodopa.
  2. Conversion to Dopamine: Levodopa then crosses the blood-brain barrier and is decarboxylated by aromatic L-amino acid decarboxylase (AADC) into dopamine.
  3. Dopamine Functionality: The increase in dopamine levels helps alleviate symptoms associated with Parkinson's disease by restoring neurotransmitter balance in dopaminergic neurons .
Physical and Chemical Properties Analysis

Etilevodopa exhibits several notable physical and chemical properties:

These properties are crucial for its formulation in pharmaceutical preparations aimed at treating Parkinson's disease.

Applications

Etilevodopa has significant applications in scientific research and medicine:

  • Parkinson's Disease Treatment: As a prodrug for levodopa, it plays a vital role in managing motor symptoms associated with Parkinson's disease.
  • Research Tool: It serves as a model compound for studying ester hydrolysis and other chemical reactions relevant to pharmacology and medicinal chemistry .
  • Formulation Development: Its enhanced solubility profile allows for the development of new formulations that can improve patient compliance and treatment outcomes.
Historical Development and Rationale for Etilevodopa Design

Prodrug Strategies in Parkinson’s Disease Pharmacotherapy

The fundamental challenge in Parkinson's disease (PD) treatment revolves around delivering therapeutic dopamine to the brain. Dopamine itself cannot cross the blood-brain barrier (BBB), making direct administration ineffective. Levodopa (L-3,4-dihydroxyphenylalanine), the metabolic precursor to dopamine, represents the gold standard PD treatment since its introduction in 1967 because it efficiently crosses the BBB via L-neutral amino acid transporters [4] [8]. However, oral levodopa faces significant pharmacokinetic limitations: only approximately 10% of an oral dose reaches systemic circulation intact due to extensive first-pass metabolism, primarily by peripheral aromatic L-amino acid decarboxylase (AADC) enzymes in the gastrointestinal tract and liver. Furthermore, competition for BBB transport with dietary amino acids contributes to erratic absorption and plasma fluctuations [2] [6] [8]. These limitations manifest clinically as motor fluctuations ("on-off" phenomena) and dyskinesias in long-term treatment.

Prodrug strategies emerged as a rational chemical approach to overcome these barriers. A prodrug is a pharmacologically inactive compound designed to temporarily modify the active drug molecule, optimizing its absorption, distribution, metabolism, or excretion (ADME) properties. For levodopa, the primary goals of prodrug design include:

  • Enhanced Lipophilicity: Increasing passive diffusion across biological membranes, potentially reducing reliance on saturable transporters.
  • Resistance to Peripheral Decarboxylation: Minimizing premature metabolism before reaching the brain.
  • Improved Solubility/Fluidity: Facilitating formulation development and alternative delivery routes.
  • Stable Plasma Levels: Enabling more continuous dopaminergic stimulation, mitigating motor complications [2] [6].

Etilevodopa (TV-1203), the ethyl ester derivative of levodopa, exemplifies this strategy. By esterifying the carboxylic acid group of levodopa with ethanol, chemists aimed to create a molecule with altered physicochemical properties while retaining the essential catechol structure necessary for eventual enzymatic conversion back to levodopa and then to dopamine within the brain [2] [6].

Esterification as a Bioavailability Optimization Mechanism

Esterification is a cornerstone chemical modification in prodrug design, particularly for compounds containing carboxylic acid groups like levodopa. This reaction involves the condensation of a carboxylic acid with an alcohol (or phenol) in the presence of an acid catalyst, forming an ester and water (Fischer esterification) [3] [7] [9]. The general reaction for etilevodopa synthesis is:Levodopa (R-COOH) + Ethanol (CH₃CH₂OH) → Etilevodopa (R-COO-CH₂CH₃) + H₂O

This transformation fundamentally alters key physicochemical properties:

  • Lipophilicity: The ester bond replaces the polar, ionizable carboxylic acid group (-COOH) with a significantly less polar ester group (-COOR). This dramatically increases the molecule's partition coefficient (log P), enhancing its lipid solubility. Increased lipophilicity facilitates passive diffusion across cellular membranes, including the intestinal epithelium, potentially improving absorption rate and extent compared to the highly polar, hydrophilic levodopa molecule [2] [6] [9].
  • Metabolic Susceptibility: While designed to be more stable against AADC, the ester bond introduces a specific site for enzymatic hydrolysis. Esterases, ubiquitous enzymes present in blood, liver, and various tissues, efficiently cleave the ester bond, regenerating the active parent compound, levodopa. This hydrolysis is generally rapid, positioning etilevodopa as a bioprecursor prodrug intended for quick conversion after absorption [2] [6].

Table 1: Key Physicochemical Property Changes via Esterification (Levodopa vs. Etilevodopa)

PropertyLevodopaEtilevodopaImpact on Pharmacokinetics
Chemical Group-COOH-COOCH₂CH₃Reduced polarity
Lipophilicity (Log P)LowHigherEnhanced passive membrane diffusion
Water SolubilityModerateHigher*Potentially improved dissolution/absorption kinetics
Susceptibility to AADCHighLowReduced peripheral decarboxylation
Susceptibility to EsterasesNoneHighRapid conversion to Levodopa post-absorption

Evolutionary Context of Levodopa Analog Development

The development of etilevodopa occurred within a broader, ongoing effort to optimize levodopa therapy through chemical modification and formulation science. This evolutionary path reflects responses to the recognized limitations of standard levodopa/carbidopa therapy:

  • Peripheral Decarboxylase Inhibitors (1960s-70s): The first major breakthrough was combining levodopa with peripheral AADC inhibitors like carbidopa or benserazide. These agents cannot cross the BBB but inhibit the decarboxylation of levodopa in the periphery. This co-administration significantly increases the fraction of the levodopa dose reaching the brain (from ~1% to ~10%) and reduces peripheral side effects like nausea and hypotension [4] [5] [8]. While revolutionary, this combination did not fully resolve issues of erratic absorption, short plasma half-life (~60-90 min), or motor complications.
  • Early Ester Prodrugs (1980s-90s): Building on the prodrug concept, initial efforts focused on simple alkyl esters. Levodopa methyl ester was synthesized and investigated. While it demonstrated improved solubility and potentially faster absorption kinetics, its development faced challenges related to stability and formulation. Etilevodopa (levodopa ethyl ester) emerged as a candidate with potentially favorable handling and metabolic characteristics compared to the methyl ester [2] [6].
  • Catechol-O-Methyltransferase (COMT) Inhibitors (1990s-2000s): To address the short half-life, inhibitors of COMT (e.g., entacapone, tolcapone) were developed. COMT metabolizes levodopa peripherally to 3-O-methyldopa (3-OMD), a long-half-life compound that competes with levodopa for BBB transport. Adding a COMT inhibitor extends levodopa's plasma half-life, providing more stable plasma levels and reducing "off" time [8].
  • Advanced Formulations & Delivery Systems (2000s-Present): This era focused on overcoming gastric emptying variability and providing continuous dopaminergic stimulation. Strategies included controlled-release (CR) and extended-release (ER) oral formulations (e.g., levodopa/carbidopa/entacapone combinations, IPX066), intraduodenal gel infusion (LCIG), and continuous subcutaneous infusion (e.g., ND0612). Inhaled levodopa (CVT-301) was developed for rapid "rescue" from off-periods [8].
  • Diversification of Prodrug Approaches: Alongside ester prodrugs like etilevodopa, research explored other prodrug concepts: amide prodrugs for improved stability, dimeric prodrugs, carrier-mediated prodrugs exploiting nutrient transporters (e.g., sugar conjugates like glucose-levodopa), chemical delivery systems (CDS), and peptide transporter-targeted prodrugs [2] [6].

Table 2: Key Developments in Levodopa Analog and Delivery Optimization

EraStrategyKey ExamplesPrimary RationaleLimitations/Challenges
1960sPure LevodopaL-DopaDopamine replacementExtensive peripheral metabolism, severe side effects
1970s+ Peripheral AADC InhibitorsLevodopa/Carbidopa, Levodopa/BenserazideReduce peripheral decarboxylationShort half-life, erratic absorption, motor complications
1980s-90sEster ProdrugsEtilevodopa, Levodopa Methyl EsterImprove lipophilicity/absorptionRapid hydrolysis, limited impact on fluctuations
1990s-2000s+ COMT InhibitorsLevodopa/Carbidopa/Entacapone, TolcaponeExtend plasma half-lifeLiver toxicity (tolcapone), additive side effects
2000s-PresentAdvanced Formulations/ DeliveryCR/ER tablets, LCIG gel infusion, Inhaled LevodopaContinuous stimulation, rapid on, bypass gutInvasiveness (LCIG), device issues, cost
OngoingNovel Prodrugs & TargetsAmide prodrugs, Sugar conjugates, CDSEnhanced BBB transport, sustained releaseComplexity, clinical efficacy yet proven

Properties

CAS Number

37178-37-3

Product Name

Etilevodopa

IUPAC Name

ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

InChI

InChI=1S/C11H15NO4/c1-2-16-11(15)8(12)5-7-3-4-9(13)10(14)6-7/h3-4,6,8,13-14H,2,5,12H2,1H3/t8-/m0/s1

InChI Key

NULMGOSOSZBEQL-QMMMGPOBSA-N

SMILES

CCOC(=O)C(CC1=CC(=C(C=C1)O)O)N

Solubility

Soluble in DMSO

Synonyms

Etilevodopa; Levodopa ethyl ester; L-Dopa ethyl ester;

Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C=C1)O)O)N

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC(=C(C=C1)O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.